
2-Bromo-3-methoxychrysene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methoxychrysene-1,4-dione is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of a bromine atom, a methoxy group, and two ketone functionalities on a chrysene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxychrysene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination of chrysene followed by methoxylation and oxidation steps. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, methanol as the methoxylating agent, and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methoxychrysene-1,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methoxylation: Methanol in the presence of a base such as sodium methoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chrysene derivatives, while oxidation and reduction reactions can lead to the formation of more complex polycyclic aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism by which 2-Bromo-3-methoxychrysene-1,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The planar structure of the compound allows it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Oxidative Stress: The compound may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Comparación Con Compuestos Similares
2-Bromo-3-methoxychrysene-1,4-dione can be compared with other similar compounds, such as:
Chrysene: The parent compound without the bromine and methoxy substituents.
2-Bromo-3-hydroxychrysene-1,4-dione: A similar compound with a hydroxyl group instead of a methoxy group.
3-Methoxychrysene-1,4-dione: A similar compound without the bromine substituent.
Propiedades
Número CAS |
90020-54-5 |
|---|---|
Fórmula molecular |
C19H11BrO3 |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
2-bromo-3-methoxychrysene-1,4-dione |
InChI |
InChI=1S/C19H11BrO3/c1-23-19-16(20)17(21)14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)15(14)18(19)22/h2-9H,1H3 |
Clave InChI |
KNOCKPLKRQPAMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C2=C(C1=O)C3=C(C=C2)C4=CC=CC=C4C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


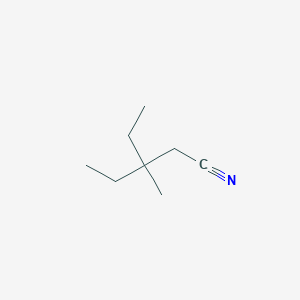
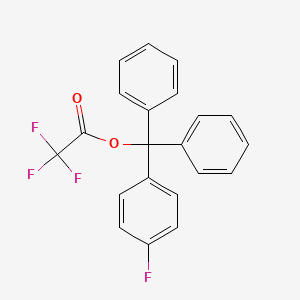

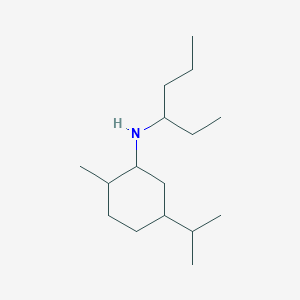
![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)
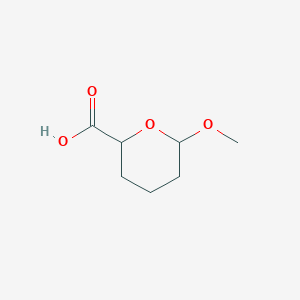
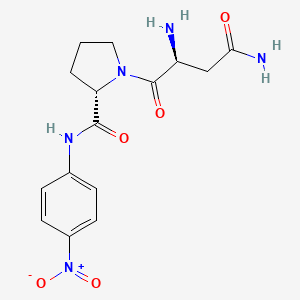
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)

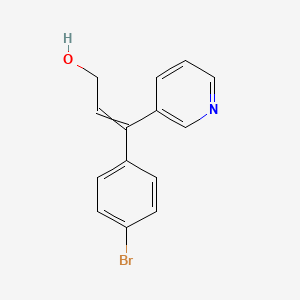


![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
